

Avermectin B1a Monosaccharide (CAS 71831-09-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B15579646*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a monosaccharide, with the Chemical Abstracts Service (CAS) number 71831-09-9, is a significant derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. This technical guide provides an in-depth overview of its chemical and physical properties, methods of synthesis, and detailed experimental protocols for its biological evaluation. The primary mechanism of action, involving the modulation of ligand-gated chloride channels, is discussed in detail, supported by quantitative data and signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel antiparasitic agents.

Introduction

Avermectin B1a is a macrocyclic lactone produced by the bacterium *Streptomyces avermitilis*. Its monosaccharide derivative, **Avermectin B1a monosaccharide**, is formed by the selective hydrolysis of the terminal oleandrose sugar unit. While the parent compound exhibits potent paralytic activity against nematodes and arthropods, the monosaccharide derivative is a potent inhibitor of nematode larval development but is devoid of this paralytic effect.^[1] This distinct biological profile makes it a valuable tool for dissecting the complex mechanism of action of the avermectin class of compounds and for investigating novel antiparasitic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of **Avermectin B1a monosaccharide** is presented in the table below.

Property	Value	Reference
CAS Number	71831-09-9	[1]
Molecular Formula	C ₄₁ H ₆₀ O ₁₁	[1]
Molecular Weight	728.9 g/mol	[1]
Appearance	White solid	
Solubility	Soluble in Ethanol, Methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). [1] Poor water solubility.	[2]
Storage Temperature	-20°C	[1]

Synthesis and Purification

Avermectin B1a monosaccharide is typically produced by the controlled acid-catalyzed hydrolysis of the disaccharide Avermectin B1a.[\[3\]](#)

Experimental Protocol: Acid Hydrolysis of Avermectin B1a

This protocol describes the generation of **Avermectin B1a monosaccharide** (designated as DP-1 in some literature) through forced degradation under acidic conditions.

Materials:

- Avermectin B1a
- Acetonitrile (ACN)

- 0.5 M Hydrochloric acid (HCl)
- 0.5 M Sodium hydroxide (NaOH)
- Deionized water

Procedure:

- Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.
- Add 100 mL of 0.5 M HCl to the solution and mix thoroughly.
- Allow the reaction to proceed for 24 hours at room temperature.
- Neutralize the solution by adding 100 mL of 0.5 M NaOH.
- Add an additional 100 mL of acetonitrile to the neutralized solution.
- The resulting solution contains a mixture of Avermectin B1a, **Avermectin B1a monosaccharide**, and the aglycone, which can then be purified by preparative HPLC.[\[4\]](#)

Experimental Protocol: Preparative HPLC Purification

This protocol outlines the purification of **Avermectin B1a monosaccharide** from the hydrolysis reaction mixture.

Instrumentation:

- Preparative High-Performance Liquid Chromatography (HPLC) system
- Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

Mobile Phases:

- Mobile Phase A (MPA): 10 mM Ammonium acetate (NH₄OAc) in water
- Mobile Phase B (MPB): Acetonitrile (100%)

Procedure:

- Set the column temperature to room temperature.
- Equilibrate the column with the initial mobile phase conditions.
- Inject the crude reaction mixture onto the column.
- Elute the compounds using a gradient. While the exact gradient is not specified, a typical gradient would involve increasing the proportion of Mobile Phase B over time to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 55% to 77% MPB over 40 minutes.[4]
- Monitor the elution profile at 245 nm.
- Collect fractions corresponding to the **Avermectin B1a monosaccharide** peak.
- Combine the collected fractions and evaporate the solvent to dryness to obtain the purified product.[4]
- Further purification can be achieved using a second preparative HPLC step with a different column (e.g., Ultimate XB-C18) and mobile phase system (e.g., 0.05% TFA in water and Methanol).[4]

Analytical Characterization

The identity and purity of **Avermectin B1a monosaccharide** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- Agilent 1260 HPLC system or equivalent with a diode array detector.

Chromatographic Conditions:

- Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 μ m particle size)
- Column Temperature: 45°C

- Mobile Phase A: 5 mM NH₄OAc (pH 9.5)
- Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)
- Flow Rate: 1.6 mL/min
- Injection Volume: 15 μ L
- Detection Wavelength: 245 nm

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are used to confirm the molecular weight and fragmentation pattern of the monosaccharide.^[5] 1D and 2D nuclear magnetic resonance (NMR) spectroscopy are employed for the complete structural elucidation and confirmation of the stereochemistry.^[5]

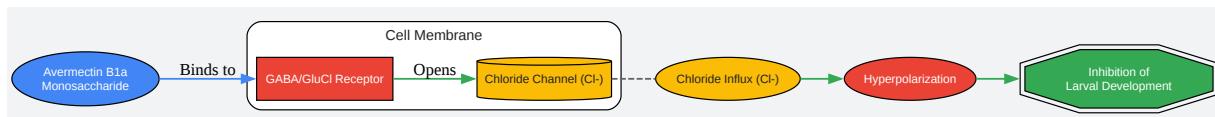
Biological Activity and Mechanism of Action

Avermectin B1a monosaccharide exhibits potent inhibitory effects on the larval development of nematodes.^[1] Unlike its parent compound, it lacks significant paralytic activity. This suggests a distinct interaction with its molecular targets.

The primary targets of avermectins are ligand-gated chloride channels, specifically glutamate-gated chloride channels (GluCls) in invertebrates and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors.^{[6][7]} Avermectins act as allosteric modulators, potentiating the effect of the endogenous ligand (glutamate or GABA) or directly gating the channel, leading to an influx of chloride ions.^{[6][8]} This hyperpolarizes the nerve and muscle cells, inhibiting signal transmission and causing paralysis in susceptible organisms.^[6]

Signaling Pathway

The interaction of **Avermectin B1a monosaccharide** with its target receptors initiates a signaling cascade that disrupts neuronal and muscular function in invertebrates.



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Caption: **Avermectin B1a monosaccharide** signaling pathway.

Experimental Protocols for Biological Evaluation

Nematode Larval Development Assay

This assay assesses the inhibitory effect of **Avermectin B1a monosaccharide** on the development of nematode larvae.

Materials:

- Nematode eggs (e.g., *Haemonchus contortus*)
- Solid growth medium (e.g., agar)
- 96-well microtiter plates
- **Avermectin B1a monosaccharide** stock solution
- Fungicide (optional)
- Bacterial growth medium (e.g., yeast extract)
- Dilute iodine solution

Procedure:

- Prepare a suspension of nematode eggs from fecal samples.
- Dispense the solid growth medium into the wells of a 96-well plate.

- Prepare serial dilutions of **Avermectin B1a monosaccharide** and add them to the respective wells. Include control wells with no compound.
- Add an approximately equal number of nematode eggs to each well. A fungicide can be added to prevent fungal growth.[9]
- Add a small amount of bacterial growth medium to each well to serve as a food source for the developing larvae.[9]
- Incubate the plates for 6 days, which is the typical time for control larvae to develop to the third larval stage (L3).[10]
- After incubation, add a dilute iodine solution to each well to kill and stain the larvae.
- Observe the larval development under a microscope and determine the percentage of inhibition at each concentration. The concentration that inhibits 50% of larval development (IC_{50}) can then be calculated.[9]

Measurement of Chloride Currents in Xenopus Oocytes

This electrophysiological assay directly measures the effect of **Avermectin B1a monosaccharide** on chloride channel activity.

Materials:

- Xenopus laevis oocytes
- cRNA encoding the target receptor (e.g., nematode GluCl or GABA receptor)
- Voltage-clamp setup
- Recording solution (e.g., Holtfreter's solution)
- **Avermectin B1a monosaccharide** solution

Procedure:

- Inject the cRNA into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with two microelectrodes for voltage clamping.
- Hold the membrane potential at a set value (e.g., -80 mV).[11]
- Apply **Avermectin B1a monosaccharide** to the oocyte by perfusing the chamber with a solution containing the compound.
- Record the changes in membrane current. An inward current at a negative holding potential indicates an influx of chloride ions.[11]
- Construct a dose-response curve to determine the EC₅₀ value for channel activation.

GABA Receptor Binding Assay

This assay determines the affinity of **Avermectin B1a monosaccharide** for GABA receptors.

Materials:

- Rat brain tissue
- Homogenization buffer (e.g., 0.32 M sucrose)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radiolabeled ligand (e.g., [³H]muscimol)
- **Avermectin B1a monosaccharide**
- Unlabeled GABA (for non-specific binding)
- Scintillation counter

Procedure:

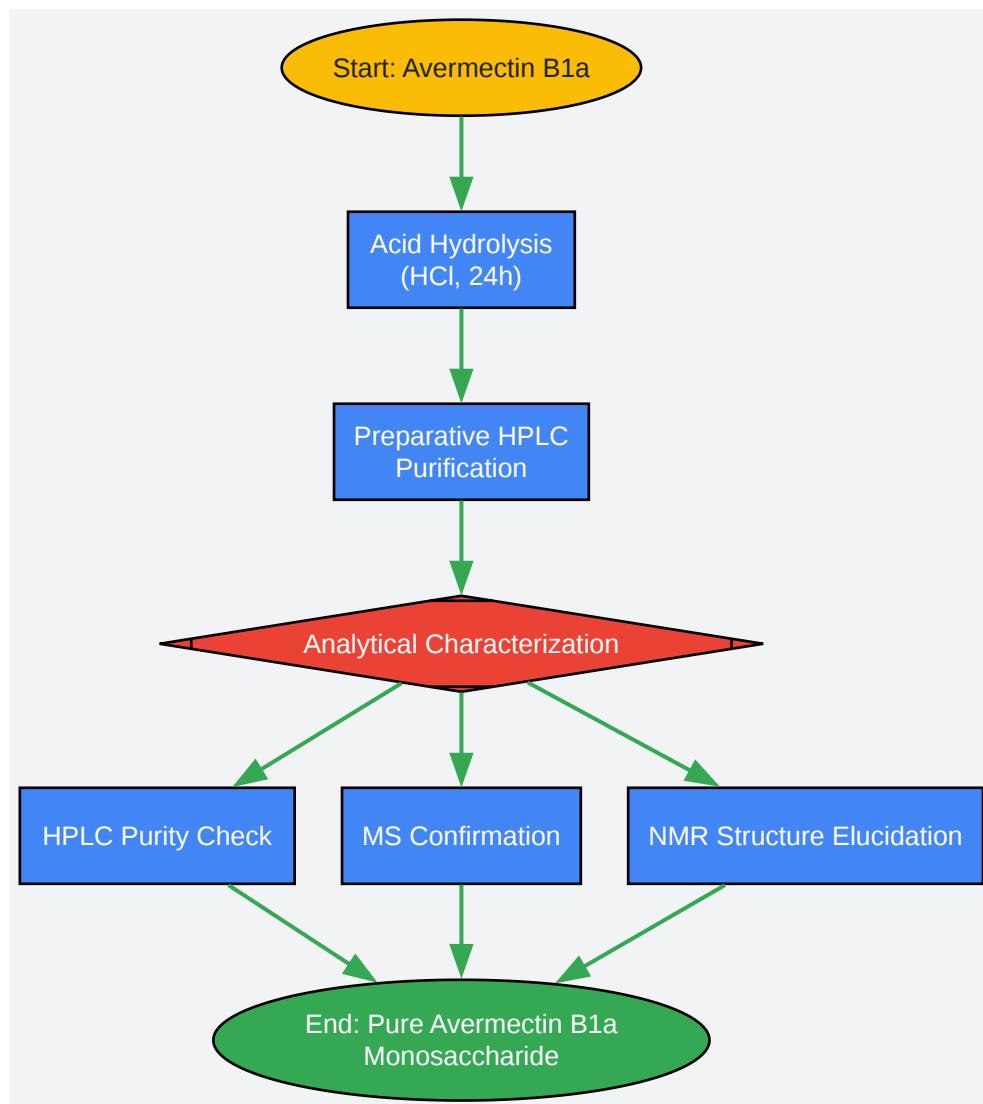
- Membrane Preparation:
 - Homogenize rat brains in homogenization buffer.
 - Perform a series of centrifugation steps to isolate the synaptic membranes. This involves low-speed centrifugation to remove debris, followed by high-speed centrifugation to pellet the membranes.
 - Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.^{[3][12]}
 - Resuspend the final pellet in binding buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and varying concentrations of **Avermectin B1a monosaccharide**.
 - For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.
 - Incubate the plate at 4°C for 45 minutes.^[3]
 - Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
 - Quantify the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the effect of **Avermectin B1a monosaccharide** on the binding of the radioligand and calculate its binding affinity (Ki).

Quantitative Data Summary

Assay	Organism/System	Parameter	Value	Reference
Nematode Lethality	<i>C. elegans</i>	Minimum Active Concentration (MAC)	0.1 μ M	
GABA Receptor Binding	Rat Brain Membranes	Stimulation of [3 H]GABA binding	Max stimulation at 400 ng/mL	[13]
GABA Receptor Binding	Brine Shrimp Membranes	Stimulation of [3 H]GABA binding	Max stimulation at 40-80 ng/mL	[13]
Chloride Current Activation	<i>C. elegans</i> RNA-injected Xenopus oocytes	Half-maximal activation (EC ₅₀) of Avermectin	90 nM	[11]
Glutamate-gated Chloride Channel Activation	<i>H. contortus</i> GluCl α 3B in Xenopus oocytes	Estimated EC ₅₀ for Ivermectin	\sim 0.1 \pm 1.0 nM	[14]

Logical and Experimental Workflows

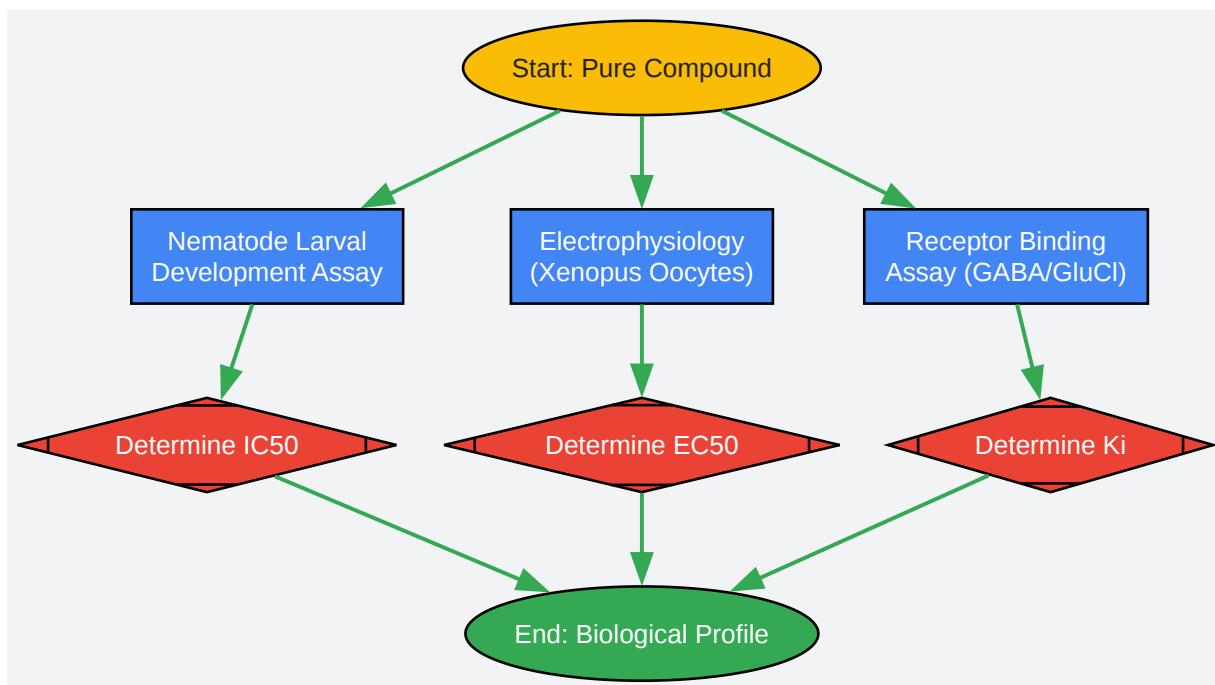
Workflow for Synthesis and Characterization



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Caption: Synthesis and characterization workflow.

Workflow for Biological Activity Screening



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Caption: Biological activity screening workflow.

Conclusion

Avermectin B1a monosaccharide is a valuable chemical probe for studying the mechanism of action of avermectins and for exploring new avenues in antiparasitic drug discovery. Its distinct biological profile, characterized by the inhibition of nematode larval development without inducing paralysis, highlights the nuanced structure-activity relationships within this important class of natural products. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of **Avermectin B1a monosaccharide** and related compounds.

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- To cite this document: BenchChem. [Avermectin B1a Monosaccharide (CAS 71831-09-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579646#avermectin-b1a-monosaccharide-cas-number-71831-09-9>]

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